![molecular formula C23H16N8 B14381707 {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 89904-05-2](/img/structure/B14381707.png)
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of cyano groups, diazenyl linkages, and phenyl rings, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of aniline derivatives followed by coupling with cyanoethyl-substituted amines. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often incorporating purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or hydrocarbons.
科学研究应用
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of {4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application, such as inhibiting cell proliferation in cancer research or disrupting microbial cell membranes in antimicrobial studies.
相似化合物的比较
Similar Compounds
{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile: shares similarities with other diazenyl and cyano-substituted compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
89904-05-2 |
|---|---|
分子式 |
C23H16N8 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
2-[4-[[4-[bis(2-cyanoethyl)amino]phenyl]diazenyl]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C23H16N8/c24-11-1-13-31(14-2-12-25)22-9-7-21(8-10-22)30-29-20-5-3-18(4-6-20)23(17-28)19(15-26)16-27/h3-10H,1-2,13-14H2 |
InChI 键 |
NACYMXQGJBZGPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N=NC2=CC=C(C=C2)N(CCC#N)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


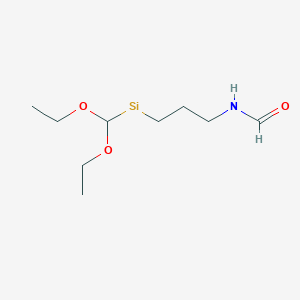
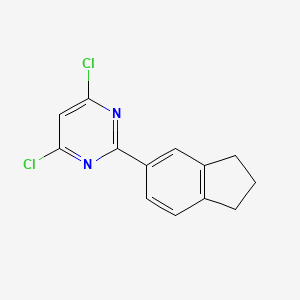
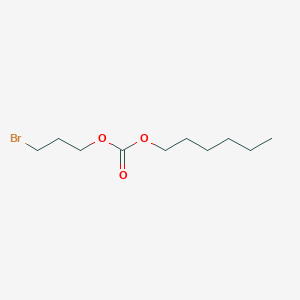
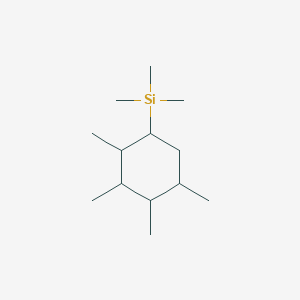
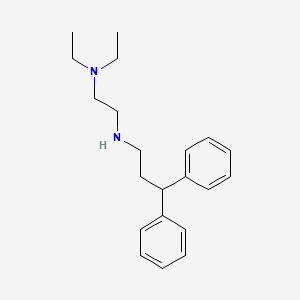

![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
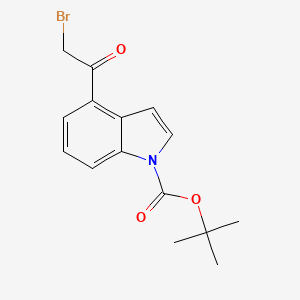
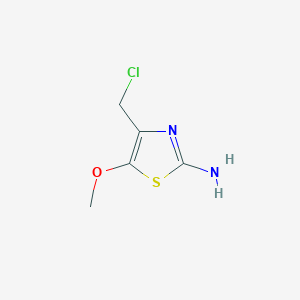
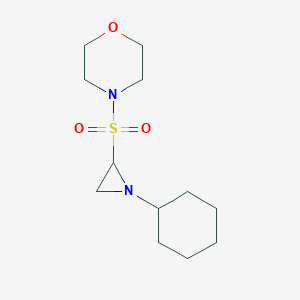
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
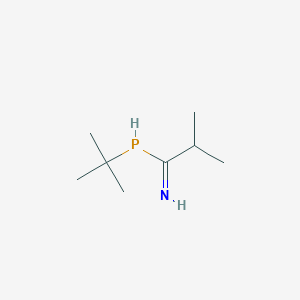
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
